

Application Notes and Protocols for D-Ribose-¹³C Labeling Experiments

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Compound of Interest

Compound Name: D-Ribose-¹³C

Cat. No.: B119403

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting stable isotope labeling experiments using D-Ribose-¹³C. This powerful technique allows for the precise tracing of ribose metabolism, offering deep insights into the pentose phosphate pathway (PPP), nucleotide synthesis, and overall cellular bioenergetics. The protocols outlined below are intended to serve as a foundational methodology that can be adapted to specific research questions and experimental systems.

Introduction

D-ribose is a central biomolecule, serving as a critical component of nucleotides (ATP, GTP), nucleic acids (RNA), and coenzymes (NADH, FADH₂).^{[1][2][3]} Its metabolism is intrinsically linked to the pentose phosphate pathway, a crucial branch of glucose metabolism that generates NADPH for reductive biosynthesis and antioxidant defense, as well as precursors for nucleotide synthesis.^{[1][4][5]} By using D-Ribose labeled with the stable isotope ¹³C, researchers can trace the metabolic fate of ribose as it is incorporated into various downstream metabolites. This enables the quantitative analysis of metabolic fluxes through key pathways, providing a dynamic view of cellular metabolism that is invaluable for understanding disease states, drug mechanisms, and metabolic engineering strategies.^{[6][7]}

Exogenously supplied D-ribose can be taken up by cells and phosphorylated to ribose-5-phosphate (R-5-P) by ribokinase.^[1] This R-5-P can then enter the non-oxidative phase of the

PPP or be used for the synthesis of phosphoribosyl pyrophosphate (PRPP), a precursor for nucleotide synthesis.[1][8]

Key Applications:

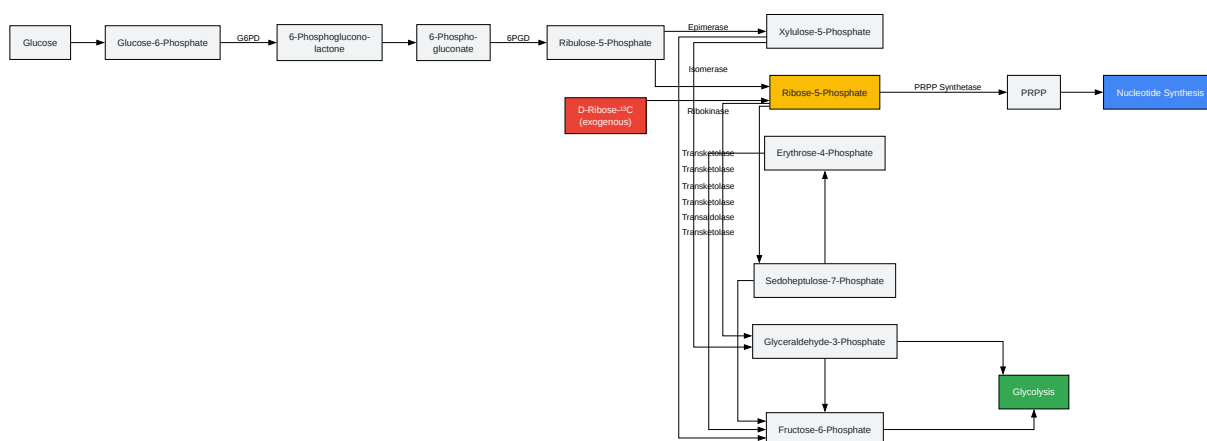
- Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions within a network. [4][6]
- Pathway Elucidation: Tracing the flow of carbon atoms to identify and characterize metabolic pathways.
- Drug Discovery and Development: Assessing the impact of therapeutic compounds on cellular metabolism.
- Disease Research: Investigating metabolic dysregulation in diseases such as cancer, neurodegenerative disorders, and metabolic syndrome.[9]
- Biotechnology: Optimizing metabolic pathways in microorganisms for the production of valuable compounds.

Experimental Design and Protocols

A typical D-Ribose-¹³C labeling experiment involves several key stages, from cell culture and isotope labeling to sample analysis and data interpretation. The following protocols provide a detailed methodology for each step.

Signaling Pathway: The Pentose Phosphate Pathway

The diagram below illustrates the central role of D-Ribose in the Pentose Phosphate Pathway (PPP). Labeled D-Ribose enters this pathway after being converted to Ribose-5-Phosphate.

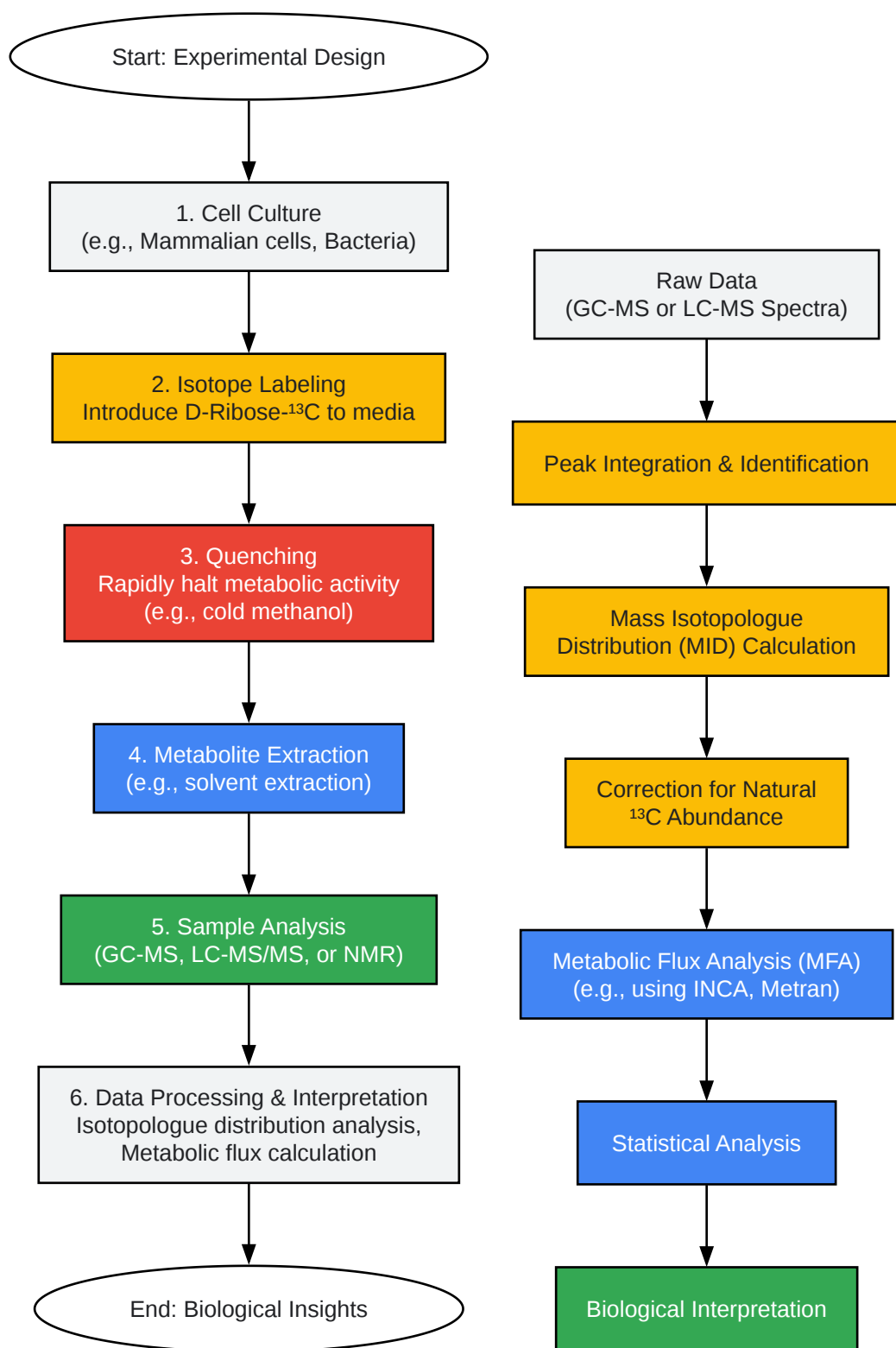


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Diagram 1: Pentose Phosphate Pathway and D-Ribose Metabolism.

Experimental Workflow

The general workflow for a D-Ribose-¹³C labeling experiment is depicted below. It encompasses cell culture, the labeling period, sample quenching and extraction, and finally, analysis by mass spectrometry or NMR.



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